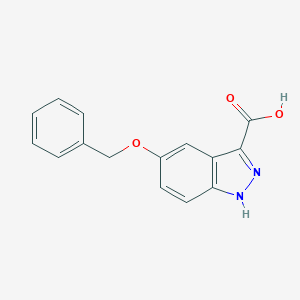

5-Benzyloxy-1H-indazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAATCGJMPDXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626548 | |

| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177941-16-1 | |

| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in medicinal chemistry. This document synthesizes available data to serve as a crucial resource for professionals in drug discovery and organic synthesis.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its structure, featuring an indazole core, a carboxylic acid function, and a benzyloxy substituent, makes it a versatile building block for a range of biologically active molecules.

General Information

A summary of the fundamental properties of this compound is presented below.

| Property | Data | Reference |

| CAS Number | 177941-16-1 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| Appearance | Off-white solid (inferred from isomers) | [2] |

| Storage Conditions | Tightly closed, cool and dry place, 0-8 °C | [1][2] |

Solubility and Physical Constants

While specific experimental data for the melting point and solubility of this compound are not widely published, data from analogous compounds suggest it is sparingly soluble in aqueous solutions and soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The parent compound, indazole-3-carboxylic acid, has a high melting point of 266-270 °C (with decomposition), suggesting the 5-benzyloxy derivative also possesses significant thermal stability.

Synthesis and Methodology

The synthesis of this compound can be approached through several established routes for indazole-3-carboxylic acids. A common and effective strategy involves the cyclization of a substituted o-aminophenylacetic acid derivative.

Proposed Synthetic Pathway

A plausible and widely-used method is the Jacobson indazole synthesis, which involves the diazotization and subsequent intramolecular cyclization of an appropriate precursor. The workflow for this synthesis is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol based on general methods for the synthesis of substituted indazole-3-carboxylic acids.[3][4]

-

Step 1: Oxidation of 4-Benzyloxy-2-nitrotoluene.

-

Dissolve 4-Benzyloxy-2-nitrotoluene in a suitable solvent mixture (e.g., pyridine/water).

-

Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate disappears.

-

Cool the reaction mixture, filter off the manganese dioxide, and wash the solid with hot water.

-

Acidify the combined filtrate with concentrated HCl to precipitate the product, 4-Benzyloxy-2-nitrophenylacetic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve the 4-Benzyloxy-2-nitrophenylacetic acid from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H₂ gas) at atmospheric or elevated pressure until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-Benzyloxy-2-aminophenylacetic acid.

-

-

Step 3: Diazotization and Cyclization.

-

Dissolve the 4-Benzyloxy-2-aminophenylacetic acid from Step 2 in dilute hydrochloric acid at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir for several hours or overnight, during which the cyclization occurs.

-

The product, this compound, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold water, and dry to afford the final product. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the benzylic ether linkage.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Very broad band, indicative of hydrogen bonding.[7][8] |

| ~3150 | N-H stretch (Indazole) | Medium, often overlaps with the broad O-H band.[6] |

| ~3030 | C-H stretch (Aromatic) | Medium to weak. |

| ~2950 | C-H stretch (Aliphatic CH₂) | Weak. |

| 1680-1710 | C=O stretch (Carboxylic Acid) | Strong, sharp peak.[7][9] |

| 1500-1600 | C=C stretch (Aromatic Rings) | Multiple medium to strong bands. |

| 1200-1320 | C-O stretch (Carboxylic Acid) | Medium intensity band. |

| 1000-1100 | C-O stretch (Ether) | Strong band. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure. The expected chemical shifts are outlined below, with DMSO-d₆ as a typical solvent.

¹H NMR: The proton NMR spectrum will feature signals from the indazole core, the benzyloxy group, and the acidic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~13.0-14.0 | Singlet (br) | 1H (N-H, Indazole) | Broad signal, exchangeable with D₂O. |

| ~12.0-13.0 | Singlet (br) | 1H (O-H, Carboxylic Acid) | Very broad, concentration-dependent, exchangeable with D₂O.[7] |

| ~8.0 | Doublet | 1H (H-7, Indazole) | |

| ~7.3-7.5 | Multiplet | 5H (Phenyl of Benzyl) | Protons of the benzyl group's aromatic ring. |

| ~7.2 | Doublet | 1H (H-4, Indazole) | |

| ~7.0 | Doublet of d | 1H (H-6, Indazole) | |

| ~5.2 | Singlet | 2H (-O-CH₂-Ph) | Characteristic benzylic protons. |

¹³C NMR: The carbon spectrum will show signals for all 15 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165-170 | C=O (Carboxylic Acid) | Downfield signal typical for carboxyl carbons.[7] |

| ~155 | C-5 (Indazole, C-O) | Carbon attached to the benzyloxy group. |

| ~140 | C-7a (Indazole Bridgehead) | |

| ~137 | Quaternary C (Phenyl of Benzyl) | Carbon attached to the -CH₂- group. |

| ~127-129 | CH Carbons (Phenyl of Benzyl) | Multiple signals for the benzyl aromatic ring. |

| ~120-125 | C-3a, C-7 (Indazole) | |

| ~110-115 | C-4, C-6 (Indazole) | |

| ~70 | -O-CH₂-Ph | Aliphatic carbon of the benzyloxy group. |

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used for molecular weight confirmation and fragmentation analysis.

-

Molecular Ion (M⁺): The primary ion expected would be at m/z = 268, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A prominent fragment would be observed at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for benzyl-containing compounds. Another significant loss would be that of the carboxyl group (-45 Da) to give a fragment at m/z = 223.

Applications in Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The indazole-3-carboxamide scaffold is a recognized pharmacophore found in numerous synthetic cannabinoid receptor agonists (SCRAs).

Caption: Role as a versatile intermediate in synthetic chemistry.

The carboxylic acid group at the 3-position provides a convenient handle for modification, typically through amide coupling reactions to introduce diverse side chains.[10] The benzyloxy group at the 5-position serves as a protected form of a hydroxyl group. This protecting group can be readily removed via catalytic hydrogenation to yield the 5-hydroxy-indazole derivative, which can then be used for further functionalization or as a final metabolite standard. This dual functionality makes it a strategic precursor in the development of new chemical entities targeting various biological pathways.[2]

References

- 1. This compound [aromalake.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. diva-portal.org [diva-portal.org]

An In-Depth Technical Guide to 5-Benzyloxy-1H-indazole-3-carboxylic Acid (CAS: 177941-16-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-1H-indazole-3-carboxylic acid is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[1] This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, with a focus on its physicochemical properties, synthesis, and potential biological activities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 177941-16-1 | [2] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [2] |

| Molecular Weight | 268.27 g/mol | [2] |

| Appearance | Off-white to yellow crystalline powder (for 1H-Indazole-3-carboxylic acid) | [3] |

| Melting Point | 266-270 °C (decomposes) (for 1H-Indazole-3-carboxylic acid) | [4] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general methods for the synthesis of indazole-3-carboxylic acid and its derivatives provide a likely synthetic route. One plausible approach involves the protection of the hydroxyl group of 5-hydroxy-1H-indazole-3-carboxylic acid as a benzyl ether.

A general procedure for the synthesis of 1H-indazole-3-carboxamides from a protected indazole precursor has been described. This involves the use of n-butyl lithium to introduce a carboxyl group at the 3-position of a SEM-protected indazole.[5] While not a direct synthesis of the target compound, this methodology illustrates a feasible synthetic strategy.

Another relevant synthesis is the preparation of 5-Benzyloxy-1H-indazole-3-carboxaldehyde from 5-benzyloxyindole. This reaction proceeds via nitrosation in a slightly acidic environment. The resulting aldehyde could potentially be oxidized to the desired carboxylic acid, although the specific conditions for this transformation have not been reported.

General Experimental Workflow for Indazole-3-Carboxylic Acid Synthesis (Hypothetical)

Caption: Hypothetical synthesis of this compound.

Biological Activity and Mechanism of Action

While no specific biological data for this compound has been reported, the indazole-5-carboxylic acid scaffold has been identified as a potent dual inhibitor of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[6][7] These two enzymes are critical regulators of inflammatory and pain signaling pathways.

Cytosolic Phospholipase A2α (cPLA2α) Signaling Pathway

cPLA2α is a key enzyme in the inflammatory cascade. Upon cellular stimulation, it translocates to the membrane and catalyzes the hydrolysis of phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Inhibition of cPLA2α would therefore block the production of these inflammatory mediators at a very early stage.

Caption: The cPLA2α signaling pathway and point of inhibition.

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Anandamide is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and plays a role in pain, mood, and inflammation. By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors and subsequent analgesic and anti-inflammatory effects.

Caption: The FAAH signaling pathway and point of inhibition.

Quantitative Biological Data

There is currently no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for the inhibition of cPLA2α or FAAH by this compound. Structure-activity relationship (SAR) studies on related indazole-5-carboxylic acids have shown that the carboxylic acid moiety is crucial for potent dual inhibition.[6] Further research is required to determine the specific inhibitory activity of the 3-carboxylic acid isomer.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the literature. However, general protocols for assessing cPLA2α and FAAH inhibition are well-established.

General Protocol for cPLA2α Inhibition Assay

A common method to assess cPLA2α activity is to measure the release of radiolabeled arachidonic acid from cells.

-

Cell Culture: Culture a suitable cell line (e.g., U937 cells) in appropriate media.

-

Radiolabeling: Label the cells with [³H]-arachidonic acid for a sufficient period to allow incorporation into cellular phospholipids.

-

Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of the test compound (this compound).

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2α.

-

Measurement of Arachidonic Acid Release: Collect the cell supernatant and measure the amount of released [³H]-arachidonic acid using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

General Protocol for FAAH Inhibition Assay

FAAH activity can be measured using a fluorometric assay.

-

Enzyme Source: Utilize either recombinant human FAAH or a cell lysate known to express FAAH.

-

Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC).

-

Inhibitor Treatment: Pre-incubate the enzyme with varying concentrations of the test compound.

-

Assay Initiation: Initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.

-

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value.

Conclusion

This compound is a compound of interest for drug discovery, particularly in the areas of inflammation and pain. While its physicochemical properties and a specific, detailed synthesis protocol are not yet fully documented in the scientific literature, its structural similarity to known dual inhibitors of cPLA2α and FAAH suggests it may possess valuable biological activity. Further research is warranted to fully characterize this compound and explore its therapeutic potential. The provided hypothetical synthetic route and general assay protocols offer a starting point for researchers interested in investigating this molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [aromalake.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Benzyloxy-1H-indazole-3-carboxylic acid

This guide provides an overview of the fundamental physicochemical properties of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The molecular formula and molecular weight are key identifiers for any chemical compound. The data for this compound is summarized below.

| Property | Value |

| Molecular Formula | C15H12N2O3[1] |

| Molecular Weight | 268.27 g/mol [1] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.

Figure 1. Core Identifiers of the Compound

References

An In-depth Technical Guide on the Solubility of 5-Benzyloxy-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Benzyloxy-1H-indazole-3-carboxylic acid in common organic solvents: dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents qualitative information and quantitative data for structurally related analogs to provide valuable estimates for researchers. Additionally, a comprehensive experimental protocol for determining solubility and a generalized experimental workflow are provided.

Introduction to this compound

This compound is a member of the indazole class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this molecule, including the indazole core, the carboxylic acid group, and the benzyloxy substituent, influence its physicochemical properties, particularly its solubility in various solvents. Understanding the solubility of this compound is critical for its application in drug discovery and development, including for formulation, screening, and in vitro and in vivo studies.

Solubility Data

Table 1: Solubility of Indazole-3-carboxylic Acid and its Analogs in Selected Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| Indazole-3-carboxylic acid | DMSO | ≥ 200 mg/mL[1] | Not Specified |

| Indazole-3-carboxylic acid | DMSO | Slightly Soluble[2] | Room Temperature |

| Indazole-3-carboxylic acid | Methanol | Slightly Soluble[2] | Room Temperature |

| 1-Methylindazole-3-carboxylic acid | DMSO | Soluble | Room Temperature |

| 1-Methylindazole-3-carboxylic acid | Methanol | Soluble | Room Temperature |

Note: The benzyloxy group in this compound is expected to increase its lipophilicity compared to the parent indazole-3-carboxylic acid, which may influence its solubility profile.

Qualitative Solubility Insights:

-

DMF: In synthetic procedures involving indazole-3-carboxylic acid, dimethylformamide (DMF) has been successfully used as a solvent, suggesting good solubility of the parent compound[3][4]. Given its strong solubilizing properties for polar organic compounds, it is anticipated that this compound would also exhibit good solubility in DMF.

-

DMSO: Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds[5]. The high solubility of the parent indazole-3-carboxylic acid in DMSO indicates that this compound is also likely to be highly soluble in this solvent[1].

-

Ethanol: No specific data on the solubility of this compound or its close analogs in ethanol was found. As a general trend for carboxylic acids, solubility in alcohols like ethanol is expected, but it may be lower than in aprotic polar solvents like DMSO and DMF.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the shake-flask method, which is a reliable technique for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Dimethylformamide (DMF), analytical grade

-

Ethanol, analytical grade

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

To each vial, add a known volume of the respective solvent (DMSO, DMF, or ethanol).

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate equilibration.

-

Allow the mixtures to shake for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and a generalized synthetic pathway for indazole-3-carboxylic acid derivatives.

Caption: A logical workflow for the experimental determination of solubility.

Caption: A generalized synthetic pathway for indazole-3-carboxamide derivatives.

Conclusion

While direct quantitative solubility data for this compound in DMSO, DMF, and ethanol remains to be formally reported, evidence from structurally similar compounds suggests high solubility in DMSO and DMF. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in their laboratories. The solubility profile is a fundamental parameter that will guide the effective use of this compound in various research and development applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide on the Spectral Analysis of 5-Benzyloxy-1H-indazole-3-carboxylic acid

This technical guide offers a comprehensive overview of the nuclear magnetic resonance (NMR) data and spectral analysis for 5-benzyloxy-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document provides predicted spectral data, detailed experimental protocols, and workflow visualizations to facilitate a deeper understanding of the structural characterization of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The indazole core is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. Accurate structural elucidation through spectroscopic methods, particularly NMR, is fundamental for its synthesis, characterization, and application in drug discovery. This guide focuses on the ¹H and ¹³C NMR spectral features of this molecule. The molecular formula is C₁₅H₁₂N₂O₃, and the molecular weight is 268.27 g/mol .[1]

Predicted NMR Spectral Data

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.9 - 8.1 | d | 8.5 - 9.0 |

| H-6 | 7.1 - 7.3 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| H-7 | 7.5 - 7.7 | d | 8.5 - 9.0 |

| Ar-H (benzyl) | 7.3 - 7.5 | m | - |

| CH₂ | 5.1 - 5.3 | s | - |

| NH | 13.0 - 13.5 | br s | - |

| COOH | 11.0 - 12.0 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-3 | 140 - 145 |

| C-3a | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 155 - 160 |

| C-6 | 110 - 115 |

| C-7 | 115 - 120 |

| C-7a | 140 - 145 |

| C (ipso-benzyl) | 135 - 140 |

| C (ortho-benzyl) | 128 - 130 |

| C (meta-benzyl) | 127 - 129 |

| C (para-benzyl) | 127 - 129 |

| CH₂ | 70 - 75 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Due to the presence of the carboxylic acid and the aromatic nature of the compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent. It effectively dissolves the compound and allows for the observation of the acidic protons of the carboxylic acid and the N-H of the indazole ring. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) could also be used, but may lead to the exchange of the acidic protons.

-

Concentration : A sample concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the aromatic proton signals.

-

¹H NMR Spectroscopy :

-

A standard one-pulse sequence is used.

-

The spectral width should be set to encompass all expected proton signals (typically 0-15 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

The spectral width should cover the expected range for all carbon atoms (typically 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Spectroscopy : For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectral analysis and structural elucidation of this compound using NMR spectroscopy.

Caption: A logical workflow for the NMR spectral analysis of an organic compound.

Chemical Structure

The diagram below shows the chemical structure of this compound with atom numbering for reference in spectral assignments.

Caption: Chemical structure of this compound.

References

In-Depth Technical Guide: 5-Benzyloxy-1H-indazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While the specific crystal structure of 5-Benzyloxy-1H-indazole-3-carboxylic acid is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive overview of its known properties, a generalized synthesis protocol based on related compounds, and its significance as a chemical intermediate.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with activities ranging from anti-cancer to anti-inflammatory.[1][2] this compound is a key synthetic intermediate used in the development of more complex molecules. Its structure, featuring a benzyloxy group at the 5-position and a carboxylic acid at the 3-position, offers versatile handles for further chemical modification. This document outlines the available data for this compound and provides a general framework for its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes its basic molecular properties.

| Property | Value | Reference |

| CAS Number | 177941-16-1 | [3] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [3] |

| Molecular Weight | 268.27 g/mol | [3] |

| Source | Synthetic | [3] |

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not provided in the surveyed literature, general methods for preparing 1H-indazole-3-carboxylic acid derivatives are well-documented.[2][4][5] One common pathway involves the cyclization of appropriately substituted phenylhydrazines or the nitrosation of indoles.[6]

Generalized Experimental Protocol for Synthesis

The synthesis of 1H-indazole-3-carboxylic acid derivatives can often be achieved through a multi-step process starting from substituted anthranilic acid esters or similar precursors. The following is a generalized conceptual protocol:

-

Starting Material Preparation: Begin with a suitably substituted o-aminophenylacetic acid derivative. For this compound, this precursor would typically be a 2-amino-5-(benzyloxy)phenylacetic acid derivative.

-

Diazotization: The primary amino group of the precursor is converted into a diazonium salt. This is typically achieved by treating the starting material with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Intramolecular Cyclization: The resulting diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the indazole ring system. This step is often the key ring-forming reaction.

-

Hydrolysis (if starting from an ester): If the starting material was an ester, a final hydrolysis step (e.g., using aqueous sodium hydroxide followed by acidification) is required to yield the final carboxylic acid product.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to yield the pure this compound.

Characterization Methods

Following synthesis, the identity and purity of the compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the successful incorporation of the benzyloxy group and the formation of the indazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the empirical formula.

Visualizations

Molecular Structure

The chemical structure of this compound is depicted below.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of an indazole derivative like the title compound.

Conclusion

This compound serves as a valuable building block in synthetic and medicinal chemistry. While detailed crystallographic data remains elusive in the public domain, its synthesis can be approached through established methods for indazole ring formation. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers working with this and related indazole derivatives. Further studies, including single-crystal X-ray diffraction, would be invaluable to fully elucidate its three-dimensional structure and intermolecular interactions, providing deeper insights for its application in drug design and materials science.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. This compound [aromalake.com]

- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

5-Benzyloxy-1H-indazole-3-carboxylic Acid: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for determining the melting point and stability of 5-Benzyloxy-1H-indazole-3-carboxylic acid (CAS No: 177941-16-1). This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this compound is a key intermediate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| Appearance | Off-white solid | |

| Melting Point | Not reported | |

| Related Compound: 1H-Indazole-3-carboxylic acid | 262-271 °C | |

| Related Compound: 7-Benzyloxy-1H-indazole-3-carboxylic acid | Not reported, stored at 0 - 8 °C | [2] |

| Storage | Tightly closed. Store in a cool and dry place. | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid such as this compound can be determined using the capillary method. This is a standard and widely accepted technique for establishing the purity of a compound.

Principle: A small, powdered sample of the substance is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Stability Testing Protocol

The stability of this compound should be evaluated according to the International Council for Harmonisation (ICH) guidelines to ensure its quality over time under the influence of various environmental factors.

Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.

Methodology (based on ICH Q1A(R2)):

-

Stress Testing:

-

Hydrolytic Stability: The compound is exposed to acidic, basic, and neutral aqueous solutions at elevated temperatures. Samples are analyzed at various time points to determine the rate of degradation.

-

Oxidative Stability: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.

-

Photostability: The solid material and a solution of the compound are exposed to a light source that provides a specified level of illumination and UV energy. A dark control is run in parallel.

-

-

Long-Term and Accelerated Stability Studies:

-

At least three primary batches of the compound are placed in controlled storage conditions.

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Analytical Methods:

-

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound and any potential degradation products.

Visualizations

The following diagrams illustrate key workflows relevant to the characterization of this compound.

References

An In-depth Guide to 5-Benzyloxy-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. As a key building block, it serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its discovery and historical development, detailed synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutics. The indazole core, a bioisostere of indole, imparts unique chemical and biological characteristics, making its derivatives promising candidates for targeting various signaling pathways implicated in a range of diseases. This document aims to be an essential resource for researchers engaged in the exploration and utilization of this important chemical entity.

Introduction and Historical Context

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its structural similarity to indole allows it to mimic the interactions of indole-containing biomolecules, yet its distinct electronic properties often lead to improved metabolic stability and unique pharmacological profiles. The introduction of a carboxylic acid at the 3-position and a benzyloxy group at the 5-position further functionalizes the core, providing key handles for molecular elaboration and specific interactions with biological targets.

While the precise date of the first synthesis of this compound is not prominently documented in seminal literature, the exploration of substituted indazole-3-carboxylic acids began in the mid-20th century. Early work focused on the development of synthetic methodologies to access this heterocyclic system, driven by the burgeoning field of medicinal chemistry. The benzyloxy group, a common protecting group for phenols, was likely introduced to explore the impact of a bulky, lipophilic substituent at the 5-position on biological activity, or as a protected precursor to the corresponding 5-hydroxy derivative. The development of derivatives of indazole-3-carboxylic acid has led to compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development.

| Property | Value | Reference |

| CAS Number | 177941-16-1 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 268.27 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in organic solvents such as DMSO and DMF | |

| Storage | Store in a cool, dry place, protected from light | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the indazole ring followed by or concurrent with the introduction of the desired functional groups. A common and effective method involves the protection of a 5-hydroxyindazole precursor followed by carboxylation at the 3-position.

Synthesis from 5-Hydroxy-1H-indazole

A plausible and commonly employed synthetic route starts from the commercially available 5-hydroxy-1H-indazole. This method involves two key steps: benzylation of the hydroxyl group and subsequent carboxylation at the 3-position.

Step 1: Synthesis of 5-Benzyloxy-1H-indazole

-

Reaction: 5-Hydroxy-1H-indazole is reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

-

Protocol:

-

To a solution of 5-hydroxy-1H-indazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-benzyloxy-1H-indazole.

-

Step 2: Carboxylation to this compound

-

Reaction: The 3-position of the indazole ring is lithiated using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid group.

-

Protocol:

-

Dissolve 5-benzyloxy-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes (2.2 eq) to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by adding an excess of crushed dry ice.

-

Allow the reaction mixture to warm to room temperature slowly.

-

Add water and acidify the mixture with 1M HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid can be purified by recrystallization to yield this compound.

-

Role in Drug Discovery and Development

While this compound itself is primarily utilized as a synthetic intermediate, the indazole-3-carboxylic acid scaffold is a cornerstone in the design of numerous therapeutic agents. The carboxylic acid moiety serves as a versatile handle for the formation of amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR).

Derivatives of indazole-3-carboxylic acid have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory Agents: By targeting enzymes such as cyclooxygenases (COX) and kinases involved in inflammatory signaling cascades.

-

Anticancer Agents: Through the inhibition of protein kinases, poly(ADP-ribose) polymerase (PARP), and other targets crucial for cancer cell proliferation and survival.

-

Antiviral and Antimicrobial Agents: By interfering with viral replication processes or essential bacterial enzymes.

The benzyloxy group at the 5-position introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic properties, such as cell permeability and metabolic stability. Furthermore, this group can engage in specific hydrophobic or π-stacking interactions within the binding pockets of target proteins.

Potential Signaling Pathway Involvement

Although direct studies on this compound are limited, the broader class of indazole derivatives has been shown to modulate several key signaling pathways. For instance, certain indazole-3-carboxamides have been identified as potent inhibitors of the Calcium Release-Activated Calcium (CRAC) channels, which are critical for immune cell activation. Inhibition of this pathway can dampen inflammatory responses.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthetic accessibility and the versatility of its functional groups make it an invaluable tool for the creation of diverse chemical libraries. While much of the current research focuses on its derivatives, there remains an opportunity to explore the intrinsic biological activities of the parent molecule.

Future research directions could include:

-

Development of novel synthetic methodologies: To improve yields, reduce costs, and access a wider range of substituted analogues.

-

Screening for novel biological targets: To uncover new therapeutic applications for this chemical scaffold.

-

Elucidation of structure-activity relationships: Through systematic modification of the benzyloxy and carboxylic acid moieties to optimize potency and selectivity for specific biological targets.

References

The Biological Versatility of 5-Benzyloxy-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Anticancer and Anti-inflammatory Potential

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Among its many derivatives, 5-Benzyloxy-1H-indazole-3-carboxylic acid emerges as a compound of significant interest for the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known biological activities of structurally related indazole-3-carboxylic acid derivatives, offering a predictive insight into the therapeutic potential of the 5-benzyloxy substituted variant. This document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to facilitate further investigation and application in drug discovery programs.

Core Biological Activities: Anticancer and Anti-inflammatory Properties

Indazole derivatives are well-documented for their potent biological effects, primarily as anticancer and anti-inflammatory agents.[1][2][3] These activities are largely attributed to their ability to function as inhibitors of various protein kinases and other key enzymes involved in disease pathology.[3][4] The core indazole structure serves as a versatile template for designing targeted inhibitors.[2]

Anticancer Activity: Targeting Key Proliferation Pathways

The anticancer potential of indazole derivatives is a subject of extensive research.[2][3][5] Numerous studies have demonstrated the efficacy of substituted indazole-3-carboxylic acids and their amide counterparts against a range of cancer cell lines.[5][6] A critical mechanism underlying this activity is the inhibition of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[7][8] Overexpression of PLK1 is a common feature in many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[7][9]

Based on structure-activity relationship (SAR) studies of related indazole compounds, it is hypothesized that this compound can effectively bind to the ATP-binding pocket of kinases like PLK1, thereby inhibiting their function and leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[1][10][11] The mechanism of action for this activity often involves the inhibition of enzymes that produce pro-inflammatory mediators. The structural features of indazole-3-carboxylic acids lend themselves to the design of inhibitors for enzymes such as cyclooxygenases (COX), which are central to the inflammatory cascade.

Quantitative Biological Data of Related Indazole Derivatives

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize the inhibitory activities of structurally similar indazole derivatives against various cancer cell lines and kinases. This data provides a valuable benchmark for predicting the potential efficacy of the 5-benzyloxy analog.

Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast) | 0.23 | [5] |

| A549 (Lung) | 1.15 | [6] | |

| HepG2 (Liver) | 0.80 | [6] | |

| MCF-7 (Breast) | 0.34 | [6] | |

| 2a | MCF-7 (Breast) | 1.15 | [6] |

| HCT116 (Colon) | 4.89 | [6] | |

| 2o | A549 (Lung) | 2.10 | [6] |

| 4T1 (Breast) | 0.59 | [6] | |

| HepG2 (Liver) | 5.16 | [6] | |

| MCF-7 (Breast) | 0.79 | [6] | |

| HCT116 (Colon) | 3.31 | [6] | |

| Doxorubicin | A549 (Lung) | 6.50 | [6] |

| 4T1 (Breast) | 0.98 | [6] | |

| HepG2 (Liver) | 0.62 | [6] | |

| MCF-7 (Breast) | 0.75 | [6] | |

| HCT116 (Colon) | 0.19 | [6] |

Table 2: Kinase Inhibitory Activity of Indazole-based Compounds

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 106 | FGFR1 | 2.0 | [1] |

| FGFR2 | 0.8 | [1] | |

| FGFR3 | 4.5 | [1] | |

| Entrectinib (127) | ALK | 0.012 | [1] |

Key Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed protocols for key in vitro and in vivo assays commonly used to evaluate the anticancer and anti-inflammatory activities of indazole derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12][13][14][15]

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[16]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on a specific kinase.[17][18][19][20][21]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of the kinase results in a decreased level of substrate phosphorylation, which can be detected using various methods, including radioactivity or fluorescence-based readouts.[21]

Protocol (Generic Radioactive Assay):

-

Reaction Setup: In a reaction tube, combine the purified kinase, the specific substrate (protein or peptide), and the test compound (this compound) at various concentrations in a kinase buffer.[17]

-

Initiation: Start the reaction by adding [γ-³²P]ATP.[20]

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS loading buffer).[17]

-

Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.[17]

-

Detection: Visualize the phosphorylated substrate by autoradiography and quantify the radioactivity using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.[22][23][24][25][26]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[23][24]

Protocol:

-

Animal Dosing: Administer this compound (or vehicle control) to the animals (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal) at various doses.[24]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[23][24]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[24]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group and determine the ED50 value (the dose that causes 50% inhibition of edema).

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the potential mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Predicted inhibitory effect on the PLK1 signaling pathway.

Caption: A typical workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound holds significant promise as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Its potential to inhibit key kinases like PLK1 warrants a thorough investigation.

Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its predicted activities. Comprehensive in vitro screening against a panel of cancer cell lines and kinases, followed by in vivo efficacy studies in relevant animal models, will be crucial steps in validating its therapeutic potential. Furthermore, detailed mechanistic studies will be necessary to elucidate its precise molecular targets and signaling pathways. The information and protocols provided in this guide offer a solid foundation for initiating such a research program.

Disclaimer: Much of the quantitative data and detailed biological activities presented in this document are based on studies of structurally related indazole derivatives. While these findings provide a strong basis for predicting the properties of this compound, direct experimental validation is essential.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PLK1 polo like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. In vitro kinase assay [protocols.io]

- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro kinase assay [bio-protocol.org]

- 20. In Vitro Kinase Assays | Revvity [revvity.com]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. researchgate.net [researchgate.net]

- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-Benzyloxy-1H-indazole-3-carboxylic Acid and Its Derivatives

For Immediate Release

[City, State] – 5-Benzyloxy-1H-indazole-3-carboxylic acid, a key heterocyclic molecule, is at the forefront of drug discovery and development, primarily serving as a crucial intermediate in the synthesis of targeted therapeutic agents. While the compound itself is not an active therapeutic, its structural motif is integral to the development of potent inhibitors for significant disease targets, particularly in the field of oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from this versatile scaffold, with a special focus on the PARP inhibitor, Niraparib.

From Intermediate to Innovator Drug: The Synthetic Pathway to Niraparib

This compound serves as a pivotal starting material in the multi-step synthesis of Niraparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. The benzyloxy group provides a strategic protecting group for the 5-hydroxyl functionality on the indazole ring, which is essential during the subsequent chemical transformations required to construct the final drug molecule.

The synthetic journey from this compound to Niraparib involves a series of chemical reactions, including amidation and cross-coupling reactions, to introduce the necessary pharmacophores for potent PARP inhibition.

Primary Therapeutic Target: PARP Enzymes

Derivatives of this compound, exemplified by Niraparib, primarily target Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] These enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand DNA breaks.[3]

The mechanism of action of Niraparib involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes.[4] By inhibiting PARP, the repair of single-strand DNA breaks is prevented.[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, this inhibition of PARP leads to an accumulation of DNA damage and ultimately, cell death through a process known as synthetic lethality.[1]

Quantitative Analysis of PARP Inhibition

The inhibitory potency of Niraparib against PARP-1 and PARP-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of Niraparib for its targets.

| Compound | Target | IC50 (nM) | Reference |

| Niraparib | PARP-1 | 3.8 | [6] |

| Niraparib | PARP-2 | 2.1 | [6] |

Furthermore, the cellular activity of Niraparib has been assessed by measuring its ability to inhibit the proliferation of cancer cell lines.

| Cell Line | BRCA Status | IC50 (µM) | Reference |

| PEO1 | BRCA2 mutant | 7.487 | [3] |

| UWB1.289 | BRCA1 mutant | 21.34 | [3] |

| UWB1.289+BRCA1 | BRCA1 wild-type | 58.98 | [3] |

Experimental Protocols for Target Validation

The determination of the therapeutic efficacy of Niraparib and related compounds relies on a suite of robust experimental protocols designed to measure target engagement and cellular response.

PARP Inhibition Assay (Intracellular PARylation Assay)

This assay quantifies the ability of a compound to inhibit the formation of poly(ADP-ribose) (PAR) chains within cells following induced DNA damage.

Principle: Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) to activate PARP enzymes. In the presence of a PARP inhibitor, the subsequent formation of PAR chains is reduced. The level of PARylation is then measured, typically using an ELISA-based method with an anti-PAR antibody.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MDA-MB-436) are cultured to sub-confluency in appropriate media.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., Niraparib) for a specified period (e.g., 1 hour).

-

DNA Damage Induction: Hydrogen peroxide (H2O2) is added to the culture medium at a final concentration of 10 µM and incubated for 10 minutes to induce oxidative DNA damage.

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease inhibitors.

-

ELISA: The cell lysates are transferred to a 96-well plate coated with an anti-PAR antibody. Following incubation and washing steps, a detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.

-

Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of PARP inhibition against the log concentration of the inhibitor.

Cellular Proliferation (Cytotoxicity) Assay

This assay measures the effect of a compound on the viability and growth of cancer cells over a period of time.

Principle: The viability of cells is assessed using a reagent that measures ATP content, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., PEO1, UWB1.289) are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).[7]

-

Viability Measurement: A luminescent cell viability assay reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.[7] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Detection: The luminescence is measured using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. IC50 values are determined by plotting the percentage of cell viability against the log concentration of the compound.

RAD51 Foci Formation Assay

This assay is a key indicator of homologous recombination (HR) proficiency.

Principle: RAD51 is a crucial protein in the HR pathway that forms nuclear foci at sites of DNA double-strand breaks. In HR-proficient cells, exposure to DNA damaging agents induces the formation of RAD51 foci. A lack of RAD51 foci formation after DNA damage suggests a deficiency in the HR pathway.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with a DNA damaging agent (e.g., 10 Gy irradiation) or the test compound (e.g., Niraparib at 8 µM for 6 hours).[6]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Microscopy and Image Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified using image analysis software.

-

Interpretation: A significant increase in RAD51 foci formation after DNA damage indicates a functional HR pathway. The absence or significant reduction in foci formation is indicative of HR deficiency.

Broader Therapeutic Horizons

While PARP inhibition is the most well-documented therapeutic application for derivatives of the this compound scaffold, the broader class of indazole derivatives has been explored for a multitude of other therapeutic targets. These include:

-

5-HT3 Receptor Antagonists: For the management of chemotherapy-induced nausea and vomiting.

-

Protein Kinase Inhibitors: Targeting various kinases involved in cancer cell signaling pathways.

-

Nicotinic α-7 Receptor Partial Agonists: For potential treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.

-

Cannabinoid (CB1) Receptor Agonists: Investigated for various therapeutic applications.

The versatility of the indazole core structure, provided by intermediates like this compound, underscores its importance in medicinal chemistry and the ongoing development of novel therapeutics for a wide range of diseases. Further research into the derivatization of this scaffold holds the promise of identifying new drug candidates with improved efficacy and novel mechanisms of action.

References

- 1. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

Methodological & Application

Synthesis Protocol for 5-Benzyloxy-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds via a multi-step sequence starting from commercially available materials. The key steps involve the formation of a substituted nitrotoluene, followed by cyclization to the indazole core, and subsequent functional group manipulations. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to ensure reproducibility and clarity for researchers.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This compound, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and receptor modulators. The presence of the benzyloxy group at the 5-position offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This document outlines a reliable and reproducible synthetic route to this important intermediate.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-stage process. The first stage involves the protection of a phenolic hydroxyl group as a benzyl ether. The second stage is the construction of the indazole-3-carboxylate core. The final stage involves the hydrolysis of the ester to the desired carboxylic acid. An alternative and often more practical approach involves the synthesis of the corresponding 5-methoxy analog, followed by demethylation and subsequent benzylation.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 5-methoxy-1H-indazole-3-carboxylate

Materials:

-

Ethyl 2-amino-5-methoxyphenylacetate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 2-amino-5-methoxyphenylacetate (1.0 eq) in a mixture of ethanol and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly add a solution of hydrochloric acid (2.0 eq) while monitoring the pH.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-methoxy-1H-indazole-3-carboxylate.

Stage 2: Synthesis of Ethyl 5-hydroxy-1H-indazole-3-carboxylate (Demethylation)

The methoxy group is cleaved to yield the corresponding phenol using boron tribromide.

Materials:

-

Ethyl 5-methoxy-1H-indazole-3-carboxylate

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ethyl 5-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) dropwise.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

-

Wash the mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ethyl 5-hydroxy-1H-indazole-3-carboxylate is typically used in the next step without further purification.

Stage 3: Synthesis of this compound

This stage involves the benzylation of the phenolic hydroxyl group followed by the hydrolysis of the ethyl ester.

Part A: Synthesis of Ethyl 5-benzyloxy-1H-indazole-3-carboxylate (Benzylation)

Materials:

-

Ethyl 5-hydroxy-1H-indazole-3-carboxylate

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 5-hydroxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-